N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea - 501693-25-0

N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea

Catalog Number: EVT-256234
CAS Number: 501693-25-0
Molecular Formula: C16H13N5
Molecular Weight: 275.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea belongs to a class of compounds known as furo[2,3-d]pyrimidines. These compounds are characterized by a fused furan and pyrimidine ring system and have shown promise in various medicinal chemistry applications, including as potential antitumor and antimicrobial agents. [] This particular molecule contains additional functional groups, including a urea linkage and various substituents like methoxy, fluoro, and trifluoromethyl groups, which may further contribute to its biological activity and physicochemical properties.

Mechanism of Action
  • Dihydrofolate Reductase Inhibition: Classical and nonclassical furo[2,3-d]pyrimidine analogues have been investigated as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical in folate metabolism and DNA synthesis. [] Inhibition of DHFR could lead to antitumor activity by disrupting cell proliferation.

N-[4-[N-[(2,4-Diaminofuro[2,3-d]pyrimidin-5-yl)methyl]amino]benzoyl]-L-glutamic Acid (1)

  • Compound Description: This compound is a classical antifolate analog containing a furo[2,3-d]pyrimidine ring system. It was designed as a potential dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) for antitumor activity. [] It showed moderate to good DHFR inhibitory activity and significant cytotoxicity toward various tumor cell lines in culture. [] It was also a good substrate for human folylpolyglutamate synthetase. []

N-[4-[N-[(2,4-Diaminofuro[2,3-d]pyrimidin-5-yl)methyl]-N-methylamino]benzoyl]-L-glutamic Acid (2)

  • Compound Description: This is the N-9 methyl analog of compound 1. [] It also exhibited moderate to good DHFR inhibitory activity, being twice as potent as compound 1. [] Like compound 1, it showed significant cytotoxicity toward tumor cell lines and was a good substrate for human folylpolyglutamate synthetase. []
  • Relevance: Similar to compound 1, this compound shares the furo[2,3-d]pyrimidine core structure with N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea. The key difference lies in the presence of the (p-aminobenzoyl)-L-glutamate substituent at the 5-position and the additional N-methyl group, both characteristic of classical antifolates. []

2,4-Diamino-5-(anilinomethyl)furo[2,3-d]pyrimidines (3-6)

  • Relevance: These compounds, like N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea, are based on the furo[2,3-d]pyrimidine scaffold and possess an anilinomethyl substituent at the 5-position. [] The key difference lies in the absence of the urea moiety in compounds 3-6 and the variation in substituents on the phenyl ring. []

N-Benzyl-2,5,6-trimethylpyrrolo[2,3-d]-1,3-oxazine-4(H)-one (2)

  • Compound Description: This compound is a fused pyrrolo-heteroaryl ring system synthesized from N-benzyl-2-amino-3-tbutoxycarbonyl-4,5-dimethylpyrrole. [] It served as a key intermediate in the synthesis of various pyrrolo[2,3-d]pyrimidin-4-ones. []
  • Relevance: Although N-Benzyl-2,5,6-trimethylpyrrolo[2,3-d]-1,3-oxazine-4(H)-one (2) does not contain the furo[2,3-d]pyrimidine core of the target compound, it represents a related heterocyclic system with potential biological interest. [] It highlights the broader exploration of fused heterocycles with similar structural features to N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea.

N-Benzyl-2,5,6-trimethyl-3-substituted-pyrrolo[2,3-d]pyrimidin-4-ones (4)

  • Compound Description: This series represents a group of pyrrolo[2,3-d]pyrimidin-4-ones synthesized from N-benzyl-2,5,6-trimethylpyrrolo[2,3-d]-1,3-oxazine-4(H)-one (2) by reacting with different substituted anilines. [] These compounds were synthesized to explore their chemical properties and potential medicinal interest. []
  • Relevance: These compounds share the pyrrolo[2,3-d]pyrimidin-4-one core structure with N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea, highlighting the exploration of different heterocyclic frameworks. [] The key structural difference lies in the presence of a pyrrole ring instead of a furan ring, and the absence of the urea moiety in the related compounds. []

1-(3,3-dimethyl-butyl)-3-(4-methyl-5-(7-methyl-2-(2-fluoroamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea

  • Compound Description: This compound is a pyrido[2,3-d]pyrimidine derivative designed as a Raf kinase inhibitor for cancer treatment. [, , ]
  • Relevance: While not directly derived from the furo[2,3-d]pyrimidine core of N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea, it highlights the exploration of related pyrimidine-based heterocyclic systems for therapeutic applications. [, , ] Both compounds share the urea functional group and exhibit potential anticancer activity. [, , ]

N-[1-(2,6-dichloro-4-trifluoromethyl)phenyl-3-cyano-1H-pyrazol-5-yl]-N'-4-methoxybenzoyl thiourea

  • Compound Description: This compound is an acylthiourea derivative containing a pyrazole ring with chloride and trifluoromethyl substituents. [] It was synthesized by combining elements known for bioactivity in hopes of generating a new compound with similar properties. []
  • Relevance: Although N-[1-(2,6-dichloro-4-trifluoromethyl)phenyl-3-cyano-1H-pyrazol-5-yl]-N'-4-methoxybenzoyl thiourea does not share the furo[2,3-d]pyrimidine core of N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea, it demonstrates the exploration of different heterocyclic frameworks (pyrazole) and functional groups (acylthiourea) for potential bioactivity. []

3-Amino-2-ethyl-7-(2-methoxy-phenyl)-3Н-thieno[2,3-d]pyrimidin-4-one

  • Compound Description: This compound is a thienopyrimidine derivative investigated for its potential antidiabetic activity. [] It demonstrated protective properties against diabetes, potentially due to the presence of the methoxy group in the ortho position of the phenyl moiety. []
  • Relevance: This compound highlights the exploration of different heterocyclic systems, such as thienopyrimidine, for therapeutic applications related to N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea, even though their core structures differ. [] Both compounds share a pyrimidine ring and a methoxy-substituted phenyl group, suggesting potential structure-activity relationships. []

2,4-Diamino-5-(anilinomethyl)pyrrolo[2,3-d]pyrimidines (1-8)

  • Compound Description: This series comprises eight nonclassical antifolates with varying substituents on the phenyl ring attached to the aminomethyl group. [] They were designed as potential DHFR inhibitors, showing significant selectivity against Toxoplasma gondii DHFR compared to rat liver DHFR. []

N-[4-[N-[(2,4-Diaminopyrrolo[2,3-d]pyrimidin-5-yl)methyl]amino]benzoyl]-L-glutamic acid (9)

  • Compound Description: This compound is a classical antifolate analog based on a pyrrolo[2,3-d]pyrimidine scaffold. [] It was designed as a DHFR inhibitor and showed potent activity against various human leukemia and carcinoma cell lines. [] It also exhibited good substrate properties for human folylpolyglutamate synthetase. []
  • Relevance: This compound is structurally similar to N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea through the presence of the 2,4-diaminopyrimidine core. [] The key difference lies in the pyrrole ring instead of a furan ring and the classical antifolate (p-aminobenzoyl)-L-glutamate substituent at the 5-position. []

1-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-6-yl]ethanone (4)

  • Compound Description: This compound is a thieno[2,3-d]pyrimidine derivative containing a pyrrole substituent. [] It serves as a key intermediate in the synthesis of chalcone dyes with a thieno[2,3-d]pyrimidine-based chromophore. []
  • Relevance: While not directly derived from the furo[2,3-d]pyrimidine core of N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea, it highlights the use of similar heterocyclic systems, such as thieno[2,3-d]pyrimidine, in the development of various derivatives with potential applications. []

3-aryl-1-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)-thieno[2,3-d]pyrimidin-6-yl]prop-2-en-1-one chalcone dyes (6a-n)

  • Compound Description: These are a series of novel chalcone dyes derived from 1-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-6-yl]ethanone (4) through condensation reactions with various aldehydes. [] These dyes exhibit a range of colors from greenish-yellow to orange and were applied to polyester fibers. []
  • Relevance: Though not directly structurally related to the target compound, N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea, this series highlights the versatility of thieno[2,3-d]pyrimidine-based structures for developing compounds with diverse applications. []

N-{1-[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl}-2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(pyridin-3-ylmethyl)acetamide (NBI-74330)

  • Compound Description: This compound is a potent and selective antagonist of the CXC chemokine receptor 3 (CXCR3), demonstrating high affinity for the receptor and effectively inhibiting ligand-induced signaling and chemotaxis. [, , ]
  • Relevance: Though based on a pyrido[2,3-d]pyrimidine core instead of the furo[2,3-d]pyrimidine found in N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea, this compound represents another example of a pyrimidine-containing heterocyclic system with biological activity. [, , ]

1-(1-((5-nitrbenzo[d]oxazol-2-yl)methyl)-6-oxido-4,8-dihydro-1H-[1,3,2]dioxaphosphepino[5,6-c]pyrazol-6yl)-3(phenyl/p-tolyl/4-methoxyphenyl/4-chlorophenyl)ureas (8a-d)

  • Compound Description: This series represents a group of novel ureas derived from 1-((5-nitro benzo[d]oxazol-2-yl)methyl)-1H-pyraazole-4,5-diyl)dimethanol (6) and (phenyl carbamoyl)phosphoric acid dichlorides. []
  • Relevance: Although these compounds are not directly structurally related to N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea, they highlight the diverse range of heterocyclic systems being explored, emphasizing the urea functionality found in the target compound. []

N-(1-((5-nitrobenzo[d]oxazol-2-yl)methyl)-6-oxido-4,8-dihydro-1H-[1,3,2]dioxaphosphepino[5,6-c]pyrazol-6-yl)morpholine/piperdine/4-methyl piperazine carboxamides (8e-g)

  • Compound Description: This series represents a group of novel carboxamides derived from 1-((5-nitro benzo[d]oxazol-2-yl)methyl)-1H-pyraazole-4,5-diyl)dimethanol (6). []
  • Relevance: Although these compounds are not directly structurally related to N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea, they highlight the diverse range of heterocyclic systems being explored. []

1-(1-(benzo[d]thiazole-2-yl)methyl)-6-oxido-4,8-dihydro-1H-[1,3,2]dioxaphosphepino[5,6-c]pyrazol-6yl)-3(phenyl/p-tolyl/4-methoxyphenyl/4-chlorophenyl)ureas (12a-d)

  • Compound Description: This series represents a group of novel ureas derived from 1-(benzo[d]thiazol-2-yl)methyl)-1H-pyraazole-4,5-diyl)dimethanol and (phenyl carbamoyl)phosphoric acid dichlorides. []
  • Relevance: Although these compounds are not directly structurally related to N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea, they highlight the diverse range of heterocyclic systems being explored, emphasizing the urea functionality found in the target compound. []

N-(1-(benzo[d]thiazol-2-ylmethyl)-6-oxido-4,8-dihydro-1H-[1,3,2]dioxaphosphepino[5,6-c]pyrazol-6-yl)morpholine/piperidine/4-methyl piperazine carboxamides (12e-g)

  • Compound Description: This series represents a group of novel carboxamides derived from 1-(benzo[d]thiazol-2-yl)methyl)-1H-pyraazole-4,5-diyl)dimethanol. []
  • Relevance: Although these compounds are not directly structurally related to N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea, they highlight the diverse range of heterocyclic systems being explored. []

4-Methyl-6-phenyl-thieno[2,3-d]pyrimidines with a formamidino- or oxalamidocarbonic acid residue

  • Compound Description: This series of compounds is based on the thieno[2,3-d]pyrimidine scaffold and incorporates either a formamidino or oxalamidocarbonic acid residue. [] Some of these compounds exhibited antianaphylactic activity. []
  • Relevance: Although lacking the furo[2,3-d]pyrimidine core of the target compound, N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea, this series highlights the exploration of related heterocyclic systems (thieno[2,3-d]pyrimidine) with potential therapeutic applications. []

5-(N,N-dialkylaminoethylthio)-tetrazolo[1,5-c]quinazolines (4.4-4.6)

  • Compound Description: This series of compounds represents a group of S-substituted tetrazolo[1,5-c]quinazolines featuring a dialkylaminoethylthio group. [] They exhibited antimicrobial activity, particularly against Gram-positive cocci Staphylococcus aureus and Enterococcus faecalis. []
  • Relevance: Though structurally distinct from N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea due to the tetrazolo[1,5-c]quinazoline core, these compounds highlight the exploration of various heterocyclic frameworks for antimicrobial activity. []

1-(2-(1H-tetrazolo-5-yl)-R1-phenyl)-3-R2-phenyl(ethyl)ureas (2.1-2.31)

  • Compound Description: This series comprises a diverse group of ureas substituted with various R1 and R2 groups on the phenyl rings. [] They demonstrated antimicrobial activity, with compound 2.3 (containing fluorine in the aniline fragment) showing notable activity against Escherichia coli and Klebsiella pneumonia. []
  • Relevance: These compounds share the urea functionality with N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea, highlighting the importance of this functional group in various biologically active molecules. []

1-(4-methoxyphenyl)-2-(tetrazolo[1,5-c]quinazoline-5-ylthio)-ethanone (4.13)

  • Compound Description: This compound is an S-substituted tetrazolo[1,5-c]quinazoline derivative featuring a 4-methoxyphenyl group. [] It showed antimicrobial activity, particularly against Klebsiella pneumonia. []
  • Relevance: While structurally distinct from N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea due to its tetrazolo[1,5-c]quinazoline core, this compound shares the 4-methoxyphenyl moiety and demonstrates the exploration of diverse heterocyclic systems for antimicrobial activity. []

(E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one (4)

  • Compound Description: This compound is a key intermediate in the synthesis of osimertinib, a third-generation EGFR tyrosine kinase inhibitor (TKI) used in cancer treatment. []
  • Relevance: While structurally distinct from N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea, it highlights the development of diverse heterocyclic compounds for therapeutic purposes, particularly in the field of cancer treatment. []

N-{3-[(3-ethoxy-6-methylpyridin-2-yl)carbonyl]-3-azabicyclo[4.1.0]hept-4-yl}methyl)-5-(trifluoromethyl)pyrimidin-2-amine (compound 56)

  • Compound Description: This compound is a selective and high-affinity orexin-1 receptor (OX1R) antagonist, demonstrating brain penetration and specific blockade of OX1R. [] It has potential for treating psychiatric disorders associated with stress or hyperarousal states. []
  • Relevance: Although not directly structurally related to N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea, it showcases the development of heterocyclic compounds, in this case, a pyrimidine derivative, for addressing neurological and psychiatric conditions. []

6-methoxy-N5-(4-methylbenzyl)-4-[2-(4-methylphenyl)-1H-benzo[d]imidazol-1-yl]pyrimidine-2,5-diamine (II)

  • Compound Description: This compound is a benzimidazole-pyrimidine hybrid that, upon oxidative cleavage with diiodine, yields 6-methoxy-4-[2-(4-methylphenyl)-1H-benzo[d]imidazol-1-yl]pyrimidine-2,5-diamine. []
  • Relevance: While structurally different from N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea, this compound highlights the exploration of other heterocyclic systems, such as benzimidazole-pyrimidines, for potential therapeutic applications. []

6-ethynyl-N-phenyl-9H-purin-2-amine

  • Compound Description: This compound is an ethynyl-heterocycle studied as a model system for irreversible inhibition of Nek2 kinase. [] It exhibits reactivity with N-acetylcysteine methyl ester, suggesting its potential as a Nek2 inhibitor. []
  • Relevance: While not directly structurally related to N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea, this compound demonstrates the investigation of ethynyl-substituted heterocycles for targeting kinases, highlighting a different approach to drug development. []

2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (analog 24)

  • Compound Description: This aminopyrazole compound is a selective inhibitor of cyclin-dependent kinase (CDK) 5 over CDK2, displaying activity in cancer cell lines. [] It also reduces Mcl-1 levels, a protein involved in apoptosis regulation, making it a potential therapeutic agent for pancreatic cancer. []
  • Relevance: Although structurally distinct from N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea, this compound showcases the development of heterocyclic compounds for targeting specific kinases involved in cancer progression, highlighting a different therapeutic strategy. []

[4-(6-allyl-methyl-amino-hexyloxy)-2-fluoro-phenyl]-(4-bromophenyl)-methanone fumarate (Ro 48-8071)

  • Compound Description: This compound is an inhibitor of 2,3-oxidosqualene:lanosterol cyclase (cyclase) and is found to induce CYP3A expression in primary cultured rat and mouse hepatocytes. [] It acts through the accumulation of squalene metabolites that activate the pregnane X receptor (PXR). []
  • Relevance: While not directly related to N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea in terms of structure or target, this compound showcases the investigation of molecules that interfere with cholesterol biosynthesis and their impact on cytochrome P450 expression, illustrating a distinct area of drug development research. []

trans-N-(4-chlorobenzoyl)-N-methyl-(4-dimethylaminomethylphenyl)-cyclohexylamine (BIBX 79)

  • Compound Description: This compound is an inhibitor of 2,3-oxidosqualene:lanosterol cyclase (cyclase) and is found to induce CYP3A expression in primary cultured rat and mouse hepatocytes. [] Like Ro 48-8071, it acts through the accumulation of squalene metabolites that activate the pregnane X receptor (PXR). []
  • Relevance: While not directly related to N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea in terms of structure or target, this compound showcases the investigation of molecules that interfere with cholesterol biosynthesis and their impact on cytochrome P450 expression, illustrating a distinct area of drug development research. []

4-(2-phenyl-5,7-bis[trifluoromethyl]pyrazolo[1,5-a]pyrimidin-3-yl)phenol (PHTPP)

  • Compound Description: This compound acts as an antagonist of the estrogen receptor-β (ERβ) and has been shown to block pain-related aversion in rats. []
  • Relevance: Although structurally distinct from N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea, this compound highlights the development of heterocyclic compounds for targeting specific receptors involved in pain perception, demonstrating a different therapeutic application. []

(3aS,4R,9bR*)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-3H-cyclopenta[c]quinolone (G15)

  • Compound Description: This compound acts as an antagonist of the G protein–coupled estrogen receptor-1 (GPER1) and has been shown to block pain-related aversion in rats. []
  • Relevance: Although structurally distinct from N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea, this compound highlights the development of heterocyclic compounds for targeting specific receptors involved in pain perception, demonstrating a different therapeutic application. []

2,3-bis(4-hydroxyphenyl)-propionitrile (DPN)

  • Compound Description: This compound acts as an agonist of the estrogen receptor-β (ERβ) and has been shown to induce conditioned place avoidance in rats without affecting their mechanical or thermal sensitivity. []
  • Relevance: Although structurally distinct from N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea, this compound highlights the development of heterocyclic compounds for targeting specific receptors involved in pain perception, demonstrating a different therapeutic application. []

(±)-1-([3aR,4S,9bS*]-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl)-ethanone (G1)

  • Compound Description: This compound acts as an agonist of the G protein–coupled estrogen receptor-1 (GPER1) and has been shown to induce conditioned place avoidance in rats without affecting their mechanical or thermal sensitivity. []
  • Relevance: Although structurally distinct from N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea, this compound highlights the development of heterocyclic compounds for targeting specific receptors involved in pain perception, demonstrating a different therapeutic application. []

1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea (CCT196969)

  • Relevance: While structurally distinct from N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea, this compound demonstrates the development of heterocyclic compounds for targeting specific kinases involved in cancer progression, highlighting a different therapeutic strategy. []

1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120)

  • Compound Description: This compound is another panRAF inhibitor with potential for treating melanoma brain metastases. [] It is a substrate of breast cancer resistance protein (Bcrp), limiting its brain distribution. [] Despite this limitation, it exhibits superior in vitro efficacy in patient-derived melanoma cell lines compared to other panRAF inhibitors. []
  • Relevance: While structurally distinct from N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea, this compound demonstrates the development of heterocyclic compounds for targeting specific kinases involved in cancer progression, highlighting a different therapeutic strategy. []

4-pyrimidinecarboxamide, 6-amino-5-chloro-N-[(1R)-1-[5-[[[5-chloro-4-(trifluoromethyl)-2-pyridinyl]amino]carbonyl]-2-thiazolyl]ethyl]- (MLN2480)

  • Compound Description: This compound is a panRAF inhibitor with potential for treating melanoma brain metastases. [] It shows higher brain distribution than other panRAF inhibitors tested but is a substrate for Bcrp, limiting its effectiveness. []
  • Relevance: Although structurally distinct from N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea, this compound demonstrates the development of heterocyclic compounds for targeting specific kinases involved in cancer progression, highlighting a different therapeutic strategy. []

Properties

CAS Number

501693-25-0

Product Name

N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea

IUPAC Name

1-[4-[4-amino-6-(4-methoxyphenyl)furo[2,3-d]pyrimidin-5-yl]phenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea

Molecular Formula

C16H13N5

Molecular Weight

275.31 g/mol

InChI

InChI=1S/C27H19F4N5O3/c1-38-18-9-4-15(5-10-18)23-21(22-24(32)33-13-34-25(22)39-23)14-2-7-17(8-3-14)35-26(37)36-20-12-16(27(29,30)31)6-11-19(20)28/h2-13H,1H3,(H2,32,33,34)(H2,35,36,37)

InChI Key

WPVMVODGPNYYEV-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=C(C3=C(N=CN=C3O2)N)C4=CC=C(C=C4)NC(=O)NC5=C(C=CC(=C5)C(F)(F)F)F

Synonyms

4-Amino-5-[4-[[[[2-fluoro-5-(trifluoromethyl)phenyl]amino]carbonyl]amino]phenyl]-6-(4-                              methoxyphenyl)furo[2,3-d]pyrimidine Hydrochloride; N-[4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-                              d]pyrimidin-5

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)NC3=CC4=CC=CC=C4C=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.